molecular formula C12H14ClNO B13065650 (E)-3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one

(E)-3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one

Katalognummer: B13065650
Molekulargewicht: 223.70 g/mol
InChI-Schlüssel: NQEZMSRBECRTMN-WQLSENKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one is an organic compound that features a chlorinated phenyl ring and a dimethylamino group attached to a butenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and dimethylamine.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide to form an intermediate.

    Aldol Condensation: The intermediate then undergoes an aldol condensation reaction with acetone under basic conditions to form the final product, 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one.

Industrial Production Methods

In an industrial setting, the production of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one ketone or carboxylic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups on the chlorophenyl ring.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-bromophenyl)-4-(dimethylamino)but-3-en-2-one
  • 3-(4-fluorophenyl)-4-(dimethylamino)but-3-en-2-one
  • 3-(4-methylphenyl)-4-(dimethylamino)but-3-en-2-one

Uniqueness

3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H14ClNO

Molekulargewicht

223.70 g/mol

IUPAC-Name

(E)-3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one

InChI

InChI=1S/C12H14ClNO/c1-9(15)12(8-14(2)3)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b12-8-

InChI-Schlüssel

NQEZMSRBECRTMN-WQLSENKSSA-N

Isomerische SMILES

CC(=O)/C(=C/N(C)C)/C1=CC=C(C=C1)Cl

Kanonische SMILES

CC(=O)C(=CN(C)C)C1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.